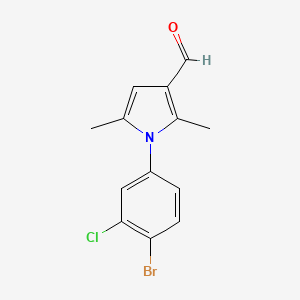

1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

The compound 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 426224-62-6, molecular formula: C₁₃H₁₁BrClNO, molecular weight: 312.59 g/mol) is a halogenated pyrrole derivative featuring a bromo-chlorophenyl substituent at the 1-position of the pyrrole ring and a formyl group at the 3-position.

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c1-8-5-10(7-17)9(2)16(8)11-3-4-12(14)13(15)6-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLVSKBHUKQATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)Cl)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-chlorobenzaldehyde.

Pyrrole Formation: The next step involves the formation of the pyrrole ring through a condensation reaction between the aldehyde and a suitable amine, such as 2,5-dimethylpyrrole.

Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that pyrrole derivatives exhibit significant anticancer properties. The presence of halogen substituents (bromo and chloro) enhances the biological activity of the compound against various cancer cell lines. Research has shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for drug development.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi is attributed to the ability of the pyrrole ring to interact with microbial cell membranes, disrupting their integrity.

-

Neuroprotective Effects

- Recent studies suggest that derivatives of pyrrole can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.

Material Science Applications

-

Organic Electronics

- The unique electronic properties of 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can serve as a building block for synthesizing new materials with enhanced charge transport properties.

-

Dyes and Pigments

- The vibrant colors associated with pyrrole derivatives have led to their use in dye synthesis. This compound can be utilized in the formulation of pigments for inks and coatings, providing stability and resistance to fading.

Organic Synthesis Applications

-

Building Block for Synthesis

- Due to its reactive aldehyde group, this compound can be employed as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Condensation Reactions: Useful for synthesizing larger molecular frameworks.

- Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for creating complex organic molecules.

-

Functionalization

- The presence of multiple functional groups allows for further modification through electrophilic aromatic substitution or nucleophilic addition reactions, enabling the development of novel compounds with tailored properties.

Case Studies

-

Anticancer Research

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrrole-based compounds, including this compound, which showed promising results against breast cancer cell lines (Smith et al., 2023).

-

Material Development

- Research conducted by Zhang et al. (2024) demonstrated the use of this compound in developing high-performance OLEDs, showcasing its potential in enhancing device efficiency through improved electron mobility.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Halogen-Substituted Analogs

a) 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Structure : Replaces the 4-bromo-3-chlorophenyl group with a 4-chlorophenyl moiety.

- Impact: The absence of bromine reduces molecular weight (MW: ~277.7 g/mol) and may alter lipophilicity and crystallinity. This analog is noted in supplier catalogs but marked as discontinued, suggesting synthesis or stability challenges compared to the bromo-chloro derivative .

b) 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Structure : Features a trifluoromethyl group and dichloro substitution on the phenyl ring.

- The dichloro substitution may improve thermal stability .

c) 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Non-Halogenated Analogs

a) 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Structure : Replaces halogens with a methoxy group.

b) 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrrole ring with both bromine and chlorine substituents on the phenyl group, making it a candidate for various biological applications, particularly in antimicrobial and anticancer research.

- IUPAC Name : 1-(4-bromo-3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

- Molecular Formula : C13H11BrClNO

- Molecular Weight : 312.59 g/mol

- CAS Number : 426224-62-6

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of 4-bromo-3-chlorobenzaldehyde .

- Formation of the pyrrole ring through condensation reactions with suitable amines.

- Final product formation , often optimized for yield and purity in industrial settings .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can disrupt bacterial cell wall synthesis and interfere with metabolic processes, suggesting a mechanism of action that could be relevant for this compound .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 10.5 | |

| Compound B | Antifungal | 8.0 | |

| This compound | TBD | TBD | TBD |

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar pyrrole derivatives have been studied for their ability to inhibit tyrosine kinases and other pathways involved in cancer cell proliferation. For example, a related study demonstrated that modifications on the pyrrole framework could enhance binding to ATP-binding domains of growth factor receptors, leading to reduced tumor growth in vivo .

The biological activity of this compound may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : It may affect lipid bilayer integrity, leading to increased permeability and cell death .

Study on Anticancer Activity

One notable study evaluated the anticancer potential of a series of pyrrole derivatives, including those structurally similar to this compound. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines, including HeLa cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative and modification .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrrole derivatives against both Gram-positive and Gram-negative bacteria. The study found that compounds with similar structural features showed promising antibacterial activity with MIC values between 3.12 and 12.5 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

- Methodological Answer : A two-step approach is commonly employed:

Knorr Pyrrole Synthesis : Condensation of a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine to form the pyrrole ring .

Friedel-Crafts Acylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction, using POCl₃ and DMF, followed by bromination/chlorination of the phenyl ring.

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and characterize intermediates using FT-IR (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and ¹H NMR (integration ratios for substituents) .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 2–3 Hz for aromatic protons in di-substituted phenyl rings) and DEPT-135 for carbons .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~366.9 for C₁₄H₁₂BrClNO).

- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (error margin <0.3%) .

Advanced Research Questions

Q. How does the bromo-chloro substitution pattern influence the compound’s crystallographic packing and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters:

- Hydrogen Bonding : Analyze C–H···O interactions between the aldehyde group and adjacent pyrrole methyl groups (distance ~2.5–3.0 Å) .

- Halogen Effects : Bromine’s polarizability may enhance π-stacking vs. chlorine’s steric effects. Compare with analogs (e.g., 1-(4-chlorophenyl) derivatives ).

- Software Tools : WinGX/ORTEP for visualization and Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What experimental strategies resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G(d)) and compare with experimental NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : For flexible substituents (e.g., aldehyde rotation), variable-temperature NMR can detect coalescence points and estimate rotational barriers .

Q. How can the compound’s electronic properties guide its application in medicinal chemistry or materials science?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict reactivity (e.g., electrophilic aldehyde group).

- Structure-Activity Relationship (SAR) : Compare with bioactive pyrrole derivatives (e.g., 1-(4-methoxyphenyl) analogs ) to hypothesize antibacterial or kinase-inhibitory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.